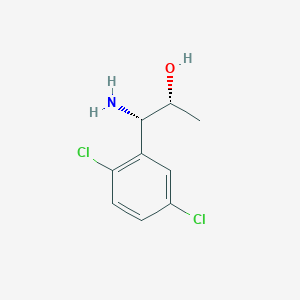
(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine is a brominated benzofuran derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine typically involves the bromination of a benzofuran precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. This ensures high yield and purity of the final product, which is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove bromine atoms or reduce other functional groups.
Substitution: Bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism by which (3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The bromine atoms in the compound can participate in halogen bonding, which can enhance its binding affinity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dibromo-2,3-dihydro-1-benzofuran: Lacks the amine group present in (3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine.
5-Bromo-2,3-dihydro-1-benzofuran-3-amine: Contains only one bromine atom.
7-Bromo-2,3-dihydro-1-benzofuran-3-amine: Bromination occurs at a different position.
Uniqueness
The presence of two bromine atoms at specific positions and the amine group in this compound makes it unique. This structural configuration can result in distinct chemical properties and biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C8H7Br2NO |
|---|---|
Peso molecular |
292.95 g/mol |
Nombre IUPAC |
(3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7Br2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1 |
Clave InChI |
VUOWVPWNLZNXID-ZETCQYMHSA-N |
SMILES isomérico |
C1[C@@H](C2=C(O1)C(=CC(=C2)Br)Br)N |
SMILES canónico |
C1C(C2=C(O1)C(=CC(=C2)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



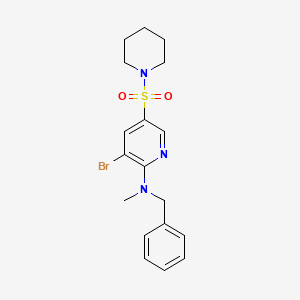
![Methyl (R)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B15236659.png)
![(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236674.png)

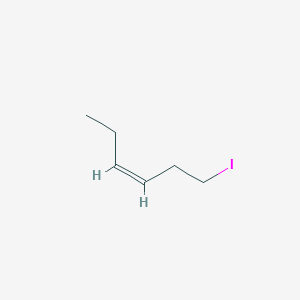


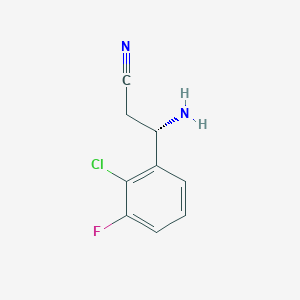
![5'-(Methylthio)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B15236712.png)

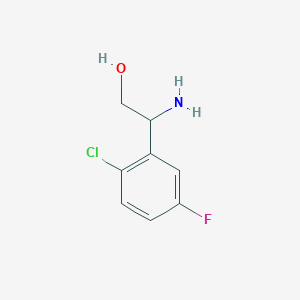
![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)
